(Trimethylsilylmethyl)triphenylphosphonium iodide MSDS and safety data
(Trimethylsilylmethyl)triphenylphosphonium iodide MSDS and safety data
This technical guide details the properties, safety protocols, and synthetic applications of (Trimethylsilylmethyl)triphenylphosphonium iodide , a specialized reagent critical for the synthesis of vinylsilanes via Wittig olefination.
CAS: 3739-98-8 | Vinylsilane Precursor & Wittig Reagent
Executive Summary
(Trimethylsilylmethyl)triphenylphosphonium iodide is a quaternary phosphonium salt used primarily as a precursor to the silyl-substituted ylide (trimethylsilylmethylene)triphenylphosphorane . In drug development and advanced organic synthesis, this reagent is the standard for introducing the vinylsilane motif (
Chemical Identity & Physical Properties
| Property | Data |
| Chemical Name | (Trimethylsilylmethyl)triphenylphosphonium iodide |
| CAS Number | 3739-98-8 |
| Molecular Formula | |
| Molecular Weight | 476.41 g/mol |
| Appearance | White to off-white crystalline powder |
| Melting Point | 183–187 °C (Decomposes) |
| Solubility | Soluble in DCM, Chloroform, DMSO; slightly soluble in THF (salt form) |
| Stability | Hygroscopic; Light Sensitive |
Hazard Identification & Risk Assessment (GHS)
Based on standard Safety Data Sheet (SDS) parameters for phosphonium iodides.
GHS Classification[1]
-
Skin Corrosion/Irritation: Category 2 (H315)
-
Serious Eye Damage/Eye Irritation: Category 2A (H319)
-
Specific Target Organ Toxicity (Single Exposure): Category 3, Respiratory System (H335)
Toxicological Insights
-
Acute Toxicity: Data is limited, but quaternary phosphonium salts are generally lipophilic cations that can disrupt mitochondrial function if ingested or absorbed in high quantities.
-
Iodide Toxicity: Chronic exposure may lead to iodism (skin rash, runny nose, headache).
Emergency Response Protocols
-
Eye Contact: Rinse cautiously with water for 15 minutes. Remove contact lenses if present. Seek medical attention immediately.
-
Skin Contact: Wash with non-abrasive soap and copious water. If irritation persists, consult a dermatologist.
-
Inhalation: Evacuate to fresh air. If breathing is difficult, administer oxygen.
Safe Handling & Storage Protocols
Engineering Controls
-
Fume Hood: All handling must occur within a certified chemical fume hood to prevent inhalation of dust.
-
Inert Atmosphere: The salt is hygroscopic. While the salt itself is relatively stable, the ylide generated from it is extremely air- and moisture-sensitive .
Storage Requirements
-
Temperature: Store at 2–8 °C (Refrigerated).
-
Atmosphere: Store under Argon or Nitrogen .
-
Light: Protect from light (amber vials or foil-wrapped containers) to prevent iodide oxidation.
-
Incompatibility: Keep away from strong oxidizing agents and moisture.
Technical Application: Synthesis of Vinylsilanes
Mechanism of Action
The core utility of this compound lies in its conversion to the ylide.[1] Unlike standard methyltriphenylphosphonium salts, the presence of the
-
Deprotonation: Treatment with a strong base (e.g., n-BuLi) removes a proton from the methylene bridge, generating the ylide.[1]
-
Wittig Reaction: The ylide attacks the carbonyl carbon of an aldehyde or ketone.
-
Vinylsilane Formation: The oxaphosphetane intermediate collapses to eliminate triphenylphosphine oxide (
), yielding the vinylsilane.
Pathway Visualization
Figure 1: Mechanistic pathway for the conversion of the phosphonium salt to a vinylsilane via Wittig olefination.
Experimental Protocol: Preparation of (E/Z)-Vinylsilanes
Objective: Synthesis of a vinylsilane from benzaldehyde (model substrate). Scale: 5.0 mmol.
Reagents
-
(Trimethylsilylmethyl)triphenylphosphonium iodide: 2.38 g (5.0 mmol)
-
n-Butyllithium (n-BuLi): 2.0 mL (2.5 M in hexanes, 5.0 mmol)
-
Benzaldehyde: 0.51 mL (5.0 mmol)
-
Tetrahydrofuran (THF): Anhydrous, distilled from Na/Benzophenone.
Step-by-Step Procedure
-
Salt Preparation (Drying):
-
Place the phosphonium iodide in a flame-dried Schlenk flask.
-
Dry under high vacuum (0.1 mmHg) at 60°C for 2 hours to remove trace moisture. Critical: Moisture destroys the ylide.
-
-
Ylide Generation:
-
Suspend the dried salt in 25 mL anhydrous THF under Argon.
-
Cool the suspension to 0 °C using an ice bath.[2]
-
Add n-BuLi dropwise via syringe over 10 minutes.
-
Observation: The white suspension will turn into a yellow/orange solution , indicating ylide formation.
-
Stir at 0 °C for 1 hour.
-
-
Coupling Reaction:
-
Cool the mixture to -78 °C (Dry ice/Acetone bath) to maximize stereoselectivity (though E/Z mixtures are common).
-
Add Benzaldehyde (neat or dissolved in 2 mL THF) dropwise.
-
Allow the reaction to warm slowly to room temperature over 4–12 hours.
-
-
Workup & Purification:
-
Quench the reaction with saturated aqueous
. -
Extract with Diethyl Ether (
mL). -
Wash combined organics with brine, dry over
, and concentrate in vacuo. -
Purification: The crude residue contains solid Triphenylphosphine oxide (
). Precipitate most of the oxide by adding cold hexanes and filtering. Purify the filtrate via silica gel flash chromatography (typically Hexanes/EtOAc 95:5).
-
Waste Disposal & Environmental Impact
-
Phosphine Oxides: Triphenylphosphine oxide is persistent and difficult to degrade. It should be collected as solid hazardous waste for incineration.
-
Iodides: Iodide-containing waste must be segregated from acid waste to prevent the formation of elemental iodine or HI gas.
-
Aquatic Toxicity: Phosphonium salts are toxic to aquatic life with long-lasting effects. Do not release into drains.
References
-
Chemical Identity & CAS: Santa Cruz Biotechnology. (Trimethylsilylmethyl)triphenylphosphonium iodide Product Data. Retrieved from
-
Physical Properties & Specifications: Fisher Scientific. (Trimethylsilylmethyl)triphenylphosphonium iodide Specifications. Retrieved from
- Synthetic Application (Vinylsilanes): Seyferth, D., & Singh, G. (1965). Vinyl-silicon compounds via the Wittig reaction. Journal of the American Chemical Society. (Historical context for silyl-Wittig reagents).
-
General Safety for Phosphonium Salts: Sigma-Aldrich. Safety Data Sheet: Methyltriphenylphosphonium iodide (Analogous safety profile). Retrieved from
